molecular formula C9H12N2O B8626286 7-Hydrazino-2,3dihydro-2-methylbenzofuran

7-Hydrazino-2,3dihydro-2-methylbenzofuran

Cat. No.: B8626286
M. Wt: 164.20 g/mol
InChI Key: YJMQZKBMYUUINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydrazino-2,3dihydro-2-methylbenzofuran is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(2-methyl-2,3-dihydro-1-benzofuran-7-yl)hydrazine

InChI

InChI=1S/C9H12N2O/c1-6-5-7-3-2-4-8(11-10)9(7)12-6/h2-4,6,11H,5,10H2,1H3

InChI Key

YJMQZKBMYUUINE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=CC=C2)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 157 ml of concentrated hydrochloric acid and 66.1 g of 1C was stirred at room temperature for one hour, then 485 ml of water was added. The mixture was warmed to 70° C., then allowed to cool and stand at room temperature for 18 hours, then cooled to 5° C., while a solution of 33.7 g of sodium nitrite in 48 ml of water was added drop-by-drop (over 20 minutes). The resulting solution was stirred at 5° C. for 1 hour, then added drop-by-drop (over 10 minutes) to a stirred mixture of 393.5 g of sodium sulfite in 755 ml of water, at 5° C. The resulting mixture was stirred at room temperature for 2 hours, then a slurry of 77.2 g of sodium dithionite in 100 ml of water was added, in portions, to the stirred mixture. The mixture was stirred for 2 hours at room temperature, then at 70° C. for 15 minutes, when 1 pound of potassium chloride was added. The mixture was stirred at room temperature for 18 hours, cooled to 4° C. and filtered. 125 g of the resulting solid product was mixed with 500 ml of methanol. The resulting suspension was stirred at 0° C. while an excess of anhydrous hydrogen chloride was added. The mixture was stirred for 1 hour at 0° C., then most of the methanol was evaporated under reduced pressure at room temperature. The mixture was mixed with 500 ml of cold water, made basic by the addition of 50% aqueous sodium hydroxide solution, and extracted with ether. The extract was dried (MgSO4), and the solvent was evaporated to give 7-hydrazino-2,3-dihydro-2-methylbenzofuran (1D), as an amber syrup.
Name
Quantity
485 mL
Type
solvent
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step Two
Name
Quantity
66.1 g
Type
reactant
Reaction Step Two
Quantity
33.7 g
Type
reactant
Reaction Step Three
Name
Quantity
48 mL
Type
solvent
Reaction Step Three
Quantity
393.5 g
Type
reactant
Reaction Step Four
Name
Quantity
755 mL
Type
solvent
Reaction Step Four
Quantity
77.2 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.